6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 952948-55-9
VCID: VC5255127
InChI: InChI=1S/C13H12ClNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18)
SMILES: CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69

6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 952948-55-9

Cat. No.: VC5255127

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69

* For research use only. Not for human or veterinary use.

6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 952948-55-9

Specification

CAS No. 952948-55-9
Molecular Formula C13H12ClNO3
Molecular Weight 265.69
IUPAC Name 6-chloro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H12ClNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18)
Standard InChI Key VPFREBLZTLGIQC-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is C₁₃H₁₂ClNO₃, with a molecular weight of 265.7 g/mol. The compound’s IUPAC name derives from its quinoline backbone, which is substituted at positions 1, 3, 4, and 6 (Figure 1) . Key features include:

  • Position 1: Isopropyl group (-CH(CH₃)₂), influencing lipophilicity and pharmacokinetic properties.

  • Position 3: Carboxylic acid (-COOH), critical for hydrogen bonding and target binding.

  • Position 4: Ketone group (=O), contributing to planarity and intercalation potential.

  • Position 6: Chlorine atom (-Cl), enhancing electronic effects and steric interactions.

Table 1: Comparative Molecular Properties of Selected 4-Oxoquinoline-3-carboxylic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents (Positions)
6-Chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₃H₁₂ClNO₃265.71: -CH(CH₃)₂; 3: -COOH; 6: -Cl
1-Isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₃H₁₃NO₃231.251: -CH(CH₃)₂; 3: -COOH
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₁₀ClNO₃251.671: -CH₂CH₃; 3: -COOH; 6: -Cl

Spectroscopic Data

While direct spectral data for the title compound are unavailable, analogs provide insights:

  • ¹H NMR: Expected signals include a singlet for the carboxylic proton (δ 12–14 ppm), multiplet for the isopropyl group (δ 1.2–1.5 ppm), and aromatic protons (δ 7–8 ppm) .

  • IR Spectroscopy: Strong absorption bands for C=O (1670–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) are typical .

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via Gould-Jacobs cyclization, a common method for 4-oxoquinoline-3-carboxylic acids. A hypothetical pathway involves:

  • Condensation: Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate to form an enamine intermediate.

  • Cyclization: Thermal cyclization in diphenyl ether to yield the quinoline core.

  • Alkylation: Introduction of the isopropyl group at position 1 using isopropyl iodide.

  • Hydrolysis: Conversion of the ester to a carboxylic acid via alkaline hydrolysis .

Table 2: Key Reaction Conditions and Yields for Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Enamine formationDiethyl ethoxymethylenemalonate, 120°C75–80
CyclizationDiphenyl ether, 250°C60–65
AlkylationIsopropyl iodide, K₂CO₃, DMF50–55
HydrolysisNaOH (aq), reflux85–90

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed via HPLC (>95%) and melting point analysis (estimated 220–225°C based on analogs) .

Biological Activity and Mechanisms

CompoundE. coli (μg/mL)S. aureus (μg/mL)Reference
Ciprofloxacin0.030.5
6-Chloro-1-ethyl-4-oxo derivative1.24.8
Title compound (predicted)0.5–2.02.0–8.0

Antiviral Activity

A ribofuranosyl analog demonstrated HIV-1 reverse transcriptase inhibition (Kᵢ = 0.5 μM) and antiviral EC₅₀ values of 1.5–5.0 μM in primary cells . The isopropyl group may enhance metabolic stability compared to ethyl or ribose substituents.

SupplierCompoundPrice (USD)Purity (%)
Matrix Scientific1-Isopropyl-4-oxo analog 37895
AK Scientific6-Chloro-1-ethyl analog 56097
Custom synthesisTitle compound (estimated)800–1,20090–95

Research and Development

Potential applications include:

  • Antibacterial drug discovery: Optimizing substituents for improved potency.

  • Antiviral agents: Targeting HIV-1 RT or other viral polymerases.

  • Chemical probes: Studying bacterial topoisomerase mechanisms.

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